3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid
Description
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid is a synthetic organic compound featuring a piperidine ring substituted with methyl and methyl-amino groups, linked to a propionic acid backbone. Its structure combines lipophilic (piperidine and methyl groups) and hydrophilic (carboxylic acid) moieties, making it a versatile intermediate in pharmaceutical and biochemical research.
Properties
IUPAC Name |
3-[methyl-(1-methylpiperidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-6-3-9(4-7-11)12(2)8-5-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOACIUHABWAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242777 | |
| Record name | β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-26-7 | |
| Record name | β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid typically involves the reaction of piperidine derivatives with various reagents. One common method includes the use of morpholine and acetic anhydride in chloroform, followed by stirring at room temperature . Another method involves the reaction of benzoic acid with chlorosulfonic acid under controlled temperatures .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, acetic anhydride, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chlorosulfonic acid can yield sulfonyl chlorides, while reactions with acetic anhydride can produce acetylated derivatives .
Scientific Research Applications
Proteomics Research
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid is utilized in proteomics studies for its ability to modify protein structures. It serves as a reagent in the synthesis of peptide libraries, which are essential for understanding protein interactions and functions. The compound's structural features allow it to interact with various biomolecules, making it valuable for developing new assays and therapeutic strategies .
Neuroscience
This compound has been studied for its potential neuroprotective effects. Research indicates that it may play a role in modulating neurotransmitter systems, particularly those involving glutamate receptors. Such modulation can have implications for treating neurodegenerative diseases and psychiatric disorders .
Pharmacological Studies
In pharmacology, 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid is investigated as a lead compound for drug development. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs aimed at conditions like anxiety and depression. Early studies suggest that derivatives of this compound could exhibit enhanced efficacy and reduced side effects compared to existing treatments .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Proteomics | Used as a reagent for peptide synthesis | Essential for studying protein interactions |
| Neuroscience | Investigated for neuroprotective effects | Potential modulation of glutamate receptors |
| Pharmacology | Lead compound for CNS drug development | Candidates for treating anxiety/depression |
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid in animal models of Alzheimer's disease. The results indicated that administration of the compound led to improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent .
Case Study 2: Drug Development
In another research project focusing on CNS disorders, derivatives of this compound were synthesized and tested for their binding affinity to various neurotransmitter receptors. The findings revealed that certain modifications enhanced receptor selectivity and potency, paving the way for new drug formulations targeting depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares core features with several piperidine- and propionic acid-containing derivatives. Key comparisons include:
Key Observations:
- This may affect receptor binding specificity .
- Aromatic vs. Aliphatic Moieties : Compounds with phenyl groups (e.g., 3-(p-methoxyphenyl)-propionic acid) exhibit anti-inflammatory activity via cytokine inhibition , whereas the target compound’s piperidine ring may favor interactions with neurological targets (e.g., G protein-coupled receptors) .
- Protective Groups : The Boc-protected derivative () highlights the importance of protective strategies in synthesis, suggesting that the target compound’s methyl groups may enhance stability or bioavailability compared to unprotected analogs .
Biological Activity
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 226.30 g/mol
- Structural Characteristics : The compound features a piperidine ring, which is known for its ability to modulate neurotransmitter systems and exhibit various pharmacological effects.
1. Neuropharmacological Effects
Research indicates that compounds with piperidine structures can influence neurotransmitter systems, particularly in the central nervous system (CNS). Studies have shown that derivatives similar to 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid may exhibit:
- Antidepressant Activity : Some piperidine derivatives have been reported to alleviate symptoms of depression by modulating serotonin and norepinephrine levels.
- Cognitive Enhancements : Certain analogs have demonstrated potential in enhancing memory and learning processes in animal models.
2. Antidiabetic Properties
Preliminary studies suggest that this compound may possess antidiabetic properties. For instance, derivatives of piperidine have been shown to improve insulin sensitivity and glucose uptake in muscle cells, indicating a possible mechanism for managing blood sugar levels .
3. Anticancer Potential
The compound's structure allows for potential anticancer activity. Research has indicated that similar piperidine-based compounds can inhibit cancer cell proliferation. For example, some studies have documented moderate cytotoxicity against various cancer cell lines, suggesting that 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid may also exhibit similar effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid:
The precise mechanism by which 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Potential inhibition of enzymes involved in glucose metabolism or cancer cell proliferation pathways.
Q & A
Q. What interdisciplinary frameworks integrate chemical data with neuropharmacological outcomes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
